1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene, with the molecular formula and a molecular weight of approximately 513.08 g/mol, is a halogenated aromatic compound characterized by the presence of five bromine atoms and one chloromethyl group attached to a benzene ring. This compound is typically encountered as a white solid and is known for its application as a flame retardant due to its high bromine content, which enhances its fireproofing properties .
1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene can be synthesized through several methods:
The primary application of 1,2,3,4,5-pentabromo-6-(chloromethyl)benzene is as a flame retardant in various materials such as plastics and textiles. Its ability to inhibit combustion makes it valuable in industries requiring fireproofing solutions. Additionally, it may be used in research settings to study the behavior of halogenated compounds in biological systems and environmental contexts .
Interaction studies involving 1,2,3,4,5-pentabromo-6-(chloromethyl)benzene focus on its environmental impact and potential toxicity to living organisms. These studies often examine how the compound interacts with biological membranes and cellular components. Research suggests that such compounds can disrupt cellular functions due to their lipophilicity and ability to penetrate biological barriers .
1,2,3,4,5-Pentabromo-6-(chloromethyl)benzene shares structural similarities with several other halogenated aromatic compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Bromo-2-chlorobenzene | C6H4BrCl | Contains one bromine and one chlorine atom |
Pentabromobenzene | C6Br5 | Fully brominated benzene; lacks chloromethyl group |
1-Bromo-2-methyl-4-nitrobenzene | C7H6BrN | Contains a nitro group instead of halogens |
Tetrabromobisphenol A | C12H6Br4 | Used as a flame retardant; contains multiple phenolic groups |
The uniqueness of 1,2,3,4,5-pentabromo-6-(chloromethyl)benzene lies in its specific combination of five bromines and one chloromethyl group on a benzene ring. This configuration provides distinct chemical properties that differ from other similar compounds in terms of reactivity and applications in flame retardancy .